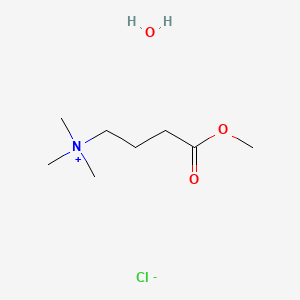

Carpronium chloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCARLCBGJLGMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214949 | |

| Record name | Carpronium chloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64675-20-3 | |

| Record name | Carpronium chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064675203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium chloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPRONIUM CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4864ASJ91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Carpronium Chloride Monohydrate in Hair Follicles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpronium chloride monohydrate is a topical therapeutic agent primarily indicated for alopecia areata and androgenetic alopecia.[1] Its mechanism of action is multifaceted, targeting the hair follicle through two primary pathways: indirect stimulation via enhanced local microcirculation and direct stimulation of follicular cells via the non-neuronal cholinergic system. As a potent parasympathomimetic agent, it mimics acetylcholine, inducing localized vasodilation that improves the delivery of oxygen and nutrients essential for hair growth.[1] Concurrently, it directly activates muscarinic acetylcholine receptors on dermal papilla cells, triggering intracellular signaling cascades, most notably the Wnt/β-catenin pathway, which are critical for maintaining the anagen (growth) phase of the hair cycle.[2] This guide elucidates these core mechanisms, presenting the experimental evidence, relevant signaling pathways, and detailed protocols from key studies.

Core Mechanism of Action 1: Vasodilation and Enhanced Microcirculation

The most well-established effect of topical carpronium chloride is its potent local vasodilatory action.[1][3] Structurally similar to the neurotransmitter acetylcholine, carpronium chloride acts as a cholinergic agonist.[4] This action leads to the relaxation of vascular smooth muscle in the arterioles of the scalp's microvasculature.[3] The resulting vasodilation increases local blood flow, thereby enhancing the supply of vital oxygen and nutrients to the hair follicle bulb.[5] This improved microenvironment is believed to support the metabolic activity of dermal papilla cells and hair matrix cells, fostering conditions conducive to robust hair growth and prolonging the anagen phase.[1][5]

Experimental Evidence: In Vivo Vasodilation Study

A key study by Minamiyama et al. provided direct in vivo evidence of carpronium chloride's effect on microcirculation using intravital videomicroscopy in a rat model.[3] The topical application led to observable arteriolar vasodilation and a corresponding increase in blood flow without affecting systemic blood pressure, confirming a localized action.[3]

Table 1: Summary of Quantitative Data from In Vivo Vasodilation Study

| Parameter Measured | Observation | Model System | Reference |

|---|---|---|---|

| Arteriolar Diameter | Significant vasodilation (increase in diameter) upon topical application. | Wistar Rat Mesentery | [3] |

| Arteriolar Blood Flow | Significant increase observed concurrently with vasodilation. | Wistar Rat Mesentery | [3] |

| Systemic Blood Pressure | No significant change was recorded during the experiment. | Wistar Rat Mesentery |[3] |

Experimental Protocol: Intravital Videomicroscopy of Rat Mesenteric Arterioles

Objective: To directly observe and measure the effects of topically applied carpronium chloride on the diameter and blood flow of microvascular arterioles.

-

Animal Model: Male Wistar rats were used for the experiment.[3]

-

Anesthesia and Surgical Preparation: Animals were anesthetized, and a midline abdominal incision was made to exteriorize the mesentery for observation. The tissue was kept moist with a physiological salt solution.

-

Microscopy Setup: The mesenteric microvasculature was observed under an intravital microscope equipped with a video camera to record the proceedings.

-

Baseline Measurement: Pre-application measurements of the diameter and blood flow velocity of selected arterioles (typically 2nd or 3rd order) were recorded.

-

Topical Application: A solution of carpronium chloride was topically applied directly onto the observed microvasculature.

-

Post-application Measurement: Changes in arteriolar diameter and blood flow were continuously monitored and measured following the application of the compound.

-

Systemic Monitoring: Systemic arterial blood pressure was monitored throughout the experiment to ensure the observed effects were local and not due to systemic circulatory changes.[3]

-

Data Analysis: The recorded video data was analyzed to quantify the percentage change in vessel diameter and blood flow velocity from baseline.

Visualization: Experimental Workflow for Vasodilation Study

Core Mechanism of Action 2: Direct Follicular Stimulation via the Cholinergic System

Beyond its vascular effects, compelling evidence suggests that carpronium chloride directly stimulates hair follicle cells. The skin, including the hair follicle, possesses a complete, independent non-neuronal cholinergic system where acetylcholine acts as a local signaling molecule. Muscarinic acetylcholine receptors (mAChRs), the targets of carpronium chloride, are expressed in key follicular cells, including dermal papilla cells (DPCs) and keratinocytes.[6][7]

Research on knockout mice has been pivotal, demonstrating that the M4 subtype of the muscarinic receptor (M4R) is essential for regulating the hair cycle.[7] Mice lacking the M4R gene exhibit a significantly prolonged telogen (resting) phase, failing to efficiently transition into the anagen phase, which results in impaired hair growth.[6][7]

Carpronium chloride, acting as an M4R agonist, stimulates these receptors on DPCs.[6] DPCs are the critical signaling center of the hair follicle, orchestrating the hair cycle.[8] Activation of M4R on DPCs initiates a downstream signaling cascade that promotes cell proliferation and the secretion of growth factors, ultimately activating the Wnt/β-catenin pathway.[2] The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration; its activation is a key trigger for the anagen phase.[5][9] This stimulation appears to be mediated through the PI3K/AKT and ERK signaling pathways.[2]

Visualization: Carpronium Chloride Signaling Pathway in Dermal Papilla Cells

Experimental Protocol: In Vitro Culture and Stimulation of Dermal Papilla Cells (DPCs)

Objective: To determine the effect of cholinergic agonists on the proliferation and signaling pathways of cultured human DPCs. (Methodology is inferred from standard protocols in the field[10][11]).

-

Cell Isolation and Culture: Human DPCs are isolated from hair follicles obtained from scalp tissue. The dermal papilla is micro-dissected and treated with collagenase to release the cells.

-

Cell Seeding: Isolated DPCs are cultured in appropriate media (e.g., DMEM supplemented with Fetal Bovine Serum and antibiotics) and seeded into multi-well plates for experiments.

-

Treatment: Once cells reach a desired confluency, the culture medium is replaced with a medium containing various concentrations of a cholinergic agonist (e.g., carpronium chloride or a proxy like bethanechol). A vehicle-only control group is also maintained.

-

Proliferation Assay (e.g., MTT Assay): After a set incubation period (e.g., 24-72 hours), cell viability and proliferation are quantified using a colorimetric assay like the MTT assay. Absorbance is read on a plate reader.

-

Western Blot Analysis: To analyze signaling pathways, cells are treated for shorter periods (e.g., 15-60 minutes). Cells are then lysed, and protein extracts are collected. Proteins of interest (e.g., phosphorylated-Akt, phosphorylated-ERK, β-catenin, Bcl-2, Bax) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Gene Expression Analysis (RT-qPCR): To measure the expression of Wnt/β-catenin target genes, RNA is extracted from treated cells, reverse-transcribed to cDNA, and quantified using real-time quantitative PCR with primers for genes like AXIN2, LEF1, and IGF-1.[6]

Conclusion

The mechanism of action of this compound in hair follicles is a compelling dual-pathway process. It leverages both an indirect, supportive function by increasing scalp microcirculation and a direct, stimulatory function by activating pro-growth signaling cascades within the hair follicle's key regulatory cells. Its role as a cholinergic agonist targeting M4 muscarinic receptors on dermal papilla cells provides a direct molecular basis for its ability to promote the anagen phase of the hair cycle via the Wnt/β-catenin pathway. This comprehensive understanding of its vascular and cellular activities solidifies its role as a targeted therapy for various forms of alopecia and provides a strong foundation for future research and development in hair growth pharmacology.

References

- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinergic crisis caused by ingesting topical carpronium chloride solution: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The M4 muscarinic acetylcholine receptor play a key role in the control of murine hair follicle cycling and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dermal Papilla Cells: From Basic Research to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Carpronium Chloride Monohydrate for Research Applications

Introduction

Carpronium chloride, chemically known as (4-methoxy-4-oxobutyl)-trimethylazanium chloride, is a quaternary ammonium salt recognized for its vasodilatory properties.[1][2] It is primarily utilized as a topical agent for the treatment of various forms of alopecia by enhancing microvascular blood flow to hair follicles.[2] For research and drug development purposes, the synthesis of high-purity carpronium chloride is essential to ensure reproducible and reliable experimental outcomes. This guide provides a detailed technical overview of a robust synthesis route and a comprehensive purification protocol to yield carpronium chloride monohydrate, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway

The most common and effective synthesis of carpronium chloride originates from γ-butyrolactone. The process involves a three-step reaction sequence:

-

Ring-Opening Chlorination: The lactone ring of γ-butyrolactone is opened and chlorinated, typically using a chlorinating agent like thionyl chloride, to produce 4-chlorobutyryl chloride.[3][4]

-

Esterification: The resulting acid chloride is then esterified with methanol to form methyl 4-chlorobutanoate.[4]

-

Quaternization: The final step is a nucleophilic substitution (SN2) reaction where the terminal chloro group of the ester is quaternized with trimethylamine, yielding the target compound, carpronium chloride.[4]

This synthetic route has been reported to achieve a high overall yield of 88.4%.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of Carpronium Chloride (Crude)

Step 1: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the γ-butyrolactone at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-chlorobutyryl chloride.

Step 2: Synthesis of Methyl 4-Chlorobutanoate

-

Cool the crude 4-chlorobutyryl chloride (1.0 eq) in an ice bath.

-

Slowly add anhydrous methanol (CH₃OH, 1.5 eq) dropwise while maintaining the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction mixture is then quenched by pouring it into ice-cold water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-chlorobutanoate.

Step 3: Synthesis of Carpronium Chloride (Quaternization)

-

Dissolve the crude methyl 4-chlorobutanoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

To this solution, add a solution of trimethylamine (N(CH₃)₃, 1.2 eq) in the same solvent.

-

Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold acetone or diethyl ether to remove unreacted starting materials.

-

Dry the solid under vacuum to obtain crude carpronium chloride.

Protocol 2: Purification by Recrystallization to this compound

-

Dissolve the crude carpronium chloride in a minimal amount of a hot solvent mixture, such as 95% ethanol/water or isopropanol/water.

-

Once fully dissolved, perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize yield, place the flask in an ice bath or refrigerate at 4°C for several hours to complete the crystallization process.

-

Collect the white, crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under a vacuum at a low temperature (e.g., 30-40°C) to obtain this compound. The compound is hygroscopic and should be handled accordingly.[5]

Overall Experimental Workflow

The entire process from synthesis to final product characterization follows a logical progression designed to maximize yield and purity.

Data Presentation

The following tables summarize the key physicochemical properties and expected outcomes of the synthesis and purification process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64675-20-3 | [5][6] |

| Molecular Formula | C₈H₂₀ClNO₃ | [6] |

| Molecular Weight | 213.70 g/mol | [5][6] |

| Appearance | White to Off-White Crystalline Solid | [5] |

| Melting Point | 83-85°C | [5] |

| Solubility | Slightly soluble in Methanol and Water | [5] |

| Stability | Hygroscopic | [5] |

Table 2: Summary of Synthesis and Purification Data

| Process Step | Key Reagents | Product | Target Yield | Target Purity |

| Synthesis | γ-Butyrolactone, SOCl₂, CH₃OH, N(CH₃)₃ | Crude Carpronium Chloride | ~88% (Overall) | >90% |

| Purification | Crude Product, Ethanol/Water | This compound | >85% (from crude) | >99% |

Characterization and Storage

Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Elemental Analysis: To confirm the elemental composition.

Storage and Handling this compound is hygroscopic.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent moisture absorption and degradation.[5]

References

- 1. Carpronium chloride - Wikipedia [en.wikipedia.org]

- 2. What is Carpronium Chloride used for? [synapse.patsnap.com]

- 3. Synthesis of Carpronium Chloride and Its Analogue | Semantic Scholar [semanticscholar.org]

- 4. This compound | 64675-20-3 | Benchchem [benchchem.com]

- 5. This compound CAS#: 64675-20-3 [m.chemicalbook.com]

- 6. This compound | C8H20ClNO3 | CID 45358895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carpronium Chloride | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Carpronium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride, a quaternary ammonium compound, is a cholinergic agent known for its vasodilatory properties. It is primarily used topically to stimulate hair growth in various forms of alopecia. Understanding the physicochemical properties of its monohydrate form is crucial for formulation development, stability studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of carpronium chloride monohydrate, detailed experimental methodologies, and insights into its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various pharmaceutical formulations and biological systems.

| Identifier | Value |

| Chemical Name | (4-methoxy-4-oxobutyl)-trimethylazanium chloride hydrate |

| CAS Number | 64675-20-3 |

| Molecular Formula | C₈H₂₀ClNO₃ |

| Molecular Weight | 213.70 g/mol [1][2][3] |

| Property | Value/Description |

| Melting Point | 83-85°C |

| Appearance | White to off-white solid |

| Stability | Hygroscopic |

| Solvent | Solubility |

| Water | Very soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ether | Practically insoluble[4] |

| N,N-Dimethylformamide | Very soluble[5] |

| Glacial Acetic Acid | Sparingly soluble[5] |

| Chloroform | Very slightly soluble[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the ring-opening and chlorination of γ-butyrolactone to form 4-chlorobutyryl chloride. This intermediate is then subjected to esterification and quaternization.

Step 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone

-

Materials: γ-butyrolactone, bis(trichloromethyl) carbonate, triethylamine, toluene.

-

Procedure:

-

In a reaction flask, dissolve γ-butyrolactone and a catalytic amount of triethylamine in toluene.

-

Heat the mixture to 60°C with stirring.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate to the flask.

-

Maintain the reaction temperature and continue stirring for 2 hours after the addition is complete.

-

Introduce nitrogen gas to sweep the reaction mixture and remove any residual gases.

-

Purify the crude product by reduced pressure distillation, collecting the fraction at 105-112°C (50 mmHg) to obtain 4-chlorobutyryl chloride.[6]

-

Step 2: Esterification and Quaternization

-

Materials: 4-chlorobutyryl chloride, methanol, trimethylamine.

-

Procedure:

-

The 4-chlorobutyryl chloride is esterified with methanol.

-

The resulting 4-methoxy-4-oxobutyl chloride is then quaternized with trimethylamine to yield carpronium chloride. The crude product is then purified and hydrated to form the monohydrate.

-

A visual representation of this workflow is provided below.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of carpronium chloride in bulk and formulated products and for monitoring its stability over time. While a specific validated method for a topical solution of this compound is not publicly available, a general approach based on established practices for similar compounds can be outlined.

-

Objective: To develop a method that separates carpronium chloride from its degradation products and formulation excipients.

-

Chromatographic System:

-

Column: A reversed-phase column, such as a Kinetex™ C18 (250 × 4.6 mm, 5 µm), is typically suitable.[7]

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation. An example could be a mixture of an aqueous buffer (e.g., 0.1% v/v glacial acetic acid in water and acetonitrile) and an organic phase (e.g., a mixture of acetonitrile, tetrahydrofuran, and methanol).[7]

-

Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[7]

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light). The method must be able to resolve the intact drug from all resulting degradation products.

The workflow for developing a stability-indicating HPLC method is depicted below.

Mechanism of Action: Vasodilation Signaling Pathway

Carpronium chloride acts as a muscarinic acetylcholine receptor agonist. In the vasculature, it primarily targets M3 muscarinic receptors on endothelial cells.[8][9] The activation of these receptors initiates a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator.

The key steps in this pathway are:

-

Receptor Binding: Carpronium chloride binds to and activates M3 muscarinic receptors on the surface of endothelial cells.

-

G-Protein Activation: The activated M3 receptor, a G-protein coupled receptor, activates the Gq protein.

-

PLC Activation and IP₃ Production: The Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

eNOS Activation: The increase in intracellular Ca²⁺, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).

-

Diffusion to Smooth Muscle: NO, being a small, lipophilic molecule, readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).

-

cGMP Production: sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G Activation: cGMP activates protein kinase G (PKG).

-

Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ levels in the smooth muscle cells and ultimately causing vasodilation (relaxation of the blood vessel).[10]

This signaling pathway is illustrated in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental protocols, and mechanism of action of this compound. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient. A thorough understanding of these fundamental characteristics is paramount for the successful development of stable, safe, and effective pharmaceutical products.

References

- 1. JAN: Japanese Accepted Names for Pharmaceuticals [jpdb.nihs.go.jp]

- 2. KEGG DRUG: Carpronium chloride hydrate [kegg.jp]

- 3. This compound | C8H20ClNO3 | CID 45358895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carpronium Chloride [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the M3 Muscarinic Acetylcholine Receptor Subtype in Murine Ophthalmic Arteries After Endothelial Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Carpronium Chloride Monohydrate: Molecular Structure and Pharmacological Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride monohydrate is a quaternary ammonium compound recognized for its therapeutic potential, primarily in the field of dermatology for the treatment of alopecia.[1][2] Its mechanism of action is rooted in its function as a parasympathomimetic and vasodilator, enhancing microcirculation and stimulating hair follicles.[3][4] This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and relevant experimental methodologies associated with this compound. It aims to serve as a detailed resource for researchers and professionals engaged in drug development and dermatological science.

Molecular Structure and Chemical Properties

This compound is the hydrated salt form of carpronium chloride. Its structure is characterized by a quaternary ammonium group, which is crucial for its biological activity. The key identifiers and properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | (4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate | [5] |

| Molecular Formula | C₈H₂₀ClNO₃ | [5] |

| Molecular Weight | 213.70 g/mol | [5] |

| CAS Number | 64675-20-3 | [5] |

| Canonical SMILES | C--INVALID-LINK--(C)CCCC(=O)OC.O.[Cl-] | [4] |

| Physical Description | Hygroscopic, cube-like crystals | [6] |

| Solubility | Very soluble in water, methanol, ethanol; soluble in acetone | [6] |

Pharmacological Activity and Mechanism of Action

Carpronium chloride's primary therapeutic effect in treating hair loss stems from its multifaceted mechanism of action, which includes vasodilation and direct stimulation of hair follicle cells through cholinergic pathways.

Parasympathomimetic Activity

Carpronium chloride acts as a parasympathomimetic agent, mimicking the effects of acetylcholine.[3] It functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] The activation of these receptors on dermal papilla cells is believed to play a significant role in regulating the hair growth cycle.[2][5] Research on mAChRs in hair follicles suggests that their activation can prolong the anagen (growth) phase of the hair cycle and stimulate the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration.[1][2][3]

Vasodilatory Effects

A key activity of carpronium chloride is its ability to induce local vasodilation, increasing blood flow to the scalp.[4] This effect is crucial for delivering essential nutrients and oxygen to the hair follicles, creating a more favorable environment for hair growth.[4] The vasodilation is thought to be mediated through the stimulation of endothelial cells, potentially involving the nitric oxide (NO) and prostaglandin signaling pathways.[4]

The proposed signaling pathway for carpronium chloride's action on hair follicles is depicted below.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The M4 muscarinic acetylcholine receptor play a key role in the control of murine hair follicle cycling and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The M4 muscarinic acetylcholine receptor plays a key role in the control of murine hair follicle cycling and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Carpronium Chloride used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Carpronium Chloride as a Parasympathomimetic Agent in Cellular Models: A Technical Guide

Affiliation: Google Research

Abstract

Carpronium chloride, a quaternary ammonium compound, is a parasympathomimetic agent clinically utilized for the treatment of alopecia. Its therapeutic effect is attributed to its vasodilatory properties, which enhance microcirculation in the scalp, and its direct action on hair follicle cells. This technical guide provides an in-depth overview of the cellular mechanisms of carpronium chloride, focusing on its role as a muscarinic acetylcholine receptor agonist. While direct quantitative data and specific experimental protocols for carpronium chloride in cellular models are not extensively available in public literature, this document synthesizes the current understanding of cholinergic signaling in hair follicle biology to propose the key pathways and experimental frameworks for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hair growth and parasympathomimetic pharmacology.

Introduction

Carpronium chloride is a synthetic cholinergic agent that mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. Its primary clinical application is in the topical treatment of various forms of alopecia, where it is thought to promote hair growth by improving blood flow to the hair follicles and potentially by directly stimulating follicular cells. Despite its clinical use, the specific molecular interactions and downstream signaling events initiated by carpronium chloride in relevant cellular models, such as dermal papilla cells (DPCs) and endothelial cells, are not well-documented in peer-reviewed literature.

This guide will therefore focus on the hypothesized mechanism of action of carpronium chloride based on its classification as a parasympathomimetic agent and the established role of cholinergic signaling in hair follicle biology. We will provide representative experimental protocols and frameworks for data presentation to facilitate further research into the cellular pharmacology of this compound.

Hypothesized Mechanism of Action

As a parasympathomimetic, carpronium chloride is presumed to exert its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). In the context of hair growth, the M3 and M4 subtypes of mAChRs, which are expressed in DPCs, are of particular interest.[1] Activation of these G-protein coupled receptors (GPCRs) is known to initiate a cascade of intracellular signaling events that are crucial for the regulation of the hair cycle.

Vasodilation and Improved Microcirculation

One of the primary proposed mechanisms of carpronium chloride is its vasodilatory effect on the scalp's microvasculature.[2] This is likely mediated by the activation of M3 muscarinic receptors on endothelial cells.

-

Nitric Oxide (NO) Pathway: M3 receptor activation in endothelial cells typically leads to an increase in intracellular calcium (Ca2+) concentration. This, in turn, activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

-

Prostaglandin Pathway: Muscarinic receptor activation can also stimulate the release of prostaglandins, such as prostaglandin E2 (PGE2), which are potent vasodilators.

Direct Effects on Dermal Papilla Cells

Cholinergic signaling is known to play a direct role in regulating the hair follicle cycle. Activation of muscarinic receptors on DPCs by agonists has been shown to trigger key signaling pathways associated with hair growth.

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical regulator of hair follicle development and regeneration.[3][4] Studies with other muscarinic agonists have demonstrated that their activation can lead to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β), resulting in the stabilization and nuclear translocation of β-catenin.[5][6] In the nucleus, β-catenin acts as a transcriptional co-activator for genes that promote the anagen (growth) phase of the hair cycle.

-

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade for cell survival and proliferation. Muscarinic receptor activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can, in turn, phosphorylate and inactivate pro-apoptotic proteins and promote cell cycle progression in DPCs.[5]

Data Presentation

To facilitate a systematic evaluation of carpronium chloride's effects in cellular models, all quantitative data should be summarized in clearly structured tables. While specific data for carpronium chloride is currently unavailable, the following tables provide a template for future studies.

Table 1: Dose-Response of Carpronium Chloride on Dermal Papilla Cell Proliferation

| Concentration (μM) | Mean Proliferation (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | X.X |

| 0.1 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

| EC50 (μM) | Data Not Available |

Table 2: Effect of Carpronium Chloride on Nitric Oxide Production in Endothelial Cells

| Treatment | Concentration (μM) | Mean NO Production (pmol/mg protein) | Standard Deviation |

| Vehicle Control | - | Data Not Available | Data Not Available |

| Carpronium Chloride | 1 | Data Not Available | Data Not Available |

| Carpronium Chloride | 10 | Data Not Available | Data Not Available |

| Carpronium Chloride | 100 | Data Not Available | Data Not Available |

| Positive Control (e.g., Acetylcholine) | 10 | Data Not Available | Data Not Available |

Table 3: Effect of Carpronium Chloride on Prostaglandin E2 Release from Dermal Papilla Cells

| Treatment | Concentration (μM) | Mean PGE2 Release (pg/mL) | Standard Deviation |

| Vehicle Control | - | Data Not Available | Data Not Available |

| Carpronium Chloride | 1 | Data Not Available | Data Not Available |

| Carpronium Chloride | 10 | Data Not Available | Data Not Available |

| Carpronium Chloride | 100 | Data Not Available | Data Not Available |

| Positive Control (e.g., Arachidonic Acid) | 10 | Data Not Available | Data Not Available |

Table 4: Effect of Carpronium Chloride on Wnt/β-catenin and PI3K/Akt Signaling Pathways in Dermal Papilla Cells

| Signaling Protein | Treatment | Concentration (μM) | Mean Fold Change in Phosphorylation/Expression (vs. Vehicle) | Standard Deviation |

| p-GSK-3β (Ser9) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |

| β-catenin (Nuclear) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |

| p-Akt (Ser473) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, representative methodologies for key experiments to elucidate the cellular effects of carpronium chloride.

Dermal Papilla Cell Proliferation Assay

-

Cell Culture: Human dermal papilla cells (DPCs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: DPCs are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of carpronium chloride (e.g., 0.1, 1, 10, 100 μM) or vehicle control for 48 hours.

-

MTT Assay: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay in Endothelial Cells

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium at 37°C in a 5% CO2 incubator.

-

Seeding: HUVECs are seeded into 24-well plates and grown to confluence.

-

Treatment: Cells are washed with Krebs-Ringer buffer and then treated with carpronium chloride at various concentrations for 30 minutes.

-

Sample Collection: The supernatant is collected for the measurement of nitrite, a stable metabolite of NO.

-

Griess Assay: 50 μL of the supernatant is mixed with 50 μL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light. Then, 50 μL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.

-

Measurement: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.

Prostaglandin E2 (PGE2) Measurement in Dermal Papilla Cells

-

Cell Culture and Seeding: DPCs are cultured and seeded in 24-well plates as described in section 4.1.

-

Treatment: Once confluent, cells are treated with carpronium chloride for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: PGE2 concentration is calculated based on the standard curve provided with the kit and normalized to the total protein content of the cells in each well.

Western Blot Analysis for Signaling Pathway Activation

-

Cell Culture and Treatment: DPCs are grown in 6-well plates to near confluency and then serum-starved for 24 hours. Cells are then treated with carpronium chloride (e.g., 10 μM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, nuclear β-catenin, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways of carpronium chloride and a general experimental workflow.

References

- 1. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. Effects of the PI3K/Akt signaling pathway on the hair inductivity of human dermal papilla cells in hair beads [pubmed.ncbi.nlm.nih.gov]

- 4. Hair-inducing ability of human dermal papilla cells cultured under Wnt/β-catenin signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Vasodilatory Landscape of Carpronium Chloride in Dermal Microvasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a cholinergic agonist, is recognized for its therapeutic application in alopecia, largely attributed to its vasodilatory properties that enhance microcirculation in the scalp. This technical guide delves into the core mechanisms, experimental evaluation, and signaling pathways associated with the vasodilatory effects of carpronium chloride on the dermal microvasculature. While direct quantitative data on human dermal tissue is limited in publicly available literature, this document synthesizes findings from related studies to provide a comprehensive overview. We present illustrative data from animal models, propose a detailed experimental protocol for assessing dermal vasodilation in humans, and visualize the key signaling cascades involved. This guide serves as a foundational resource for researchers and professionals in drug development seeking to understand and investigate the microcirculatory impact of carpronium chloride.

Introduction

The intricate network of the dermal microvasculature is paramount in maintaining skin homeostasis, regulating temperature, and facilitating the delivery of nutrients and immune cells. Pharmacological modulation of this network holds significant therapeutic potential. Carpronium chloride, a quaternary ammonium compound, is a topical agent primarily used to treat hair loss.[1] Its efficacy is believed to stem from its ability to induce local vasodilation, thereby increasing blood flow to hair follicles.[1] Understanding the precise vasodilatory effects and underlying mechanisms of carpronium chloride at the dermal level is crucial for optimizing its therapeutic use and exploring new applications. This guide provides an in-depth examination of this topic, addressing quantitative data, experimental methodologies, and the molecular signaling pathways at play.

Quantitative Data on Vasodilatory Effects

Direct quantitative data on the vasodilatory effects of topical carpronium chloride on human dermal microvasculature is not extensively available in the peer-reviewed literature. However, studies on animal models provide valuable insights into its potential efficacy. The following table summarizes data from a key study on the effects of carpronium chloride on the microvascular blood flow in rat mesentery, which serves as a relevant physiological model for microvascular responses.[2]

Table 1: Effects of Topical Carpronium Chloride on Rat Mesenteric Arterioles [2]

| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |

| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | + 18.5% |

| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | + 30.8% |

| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | + 84.6% |

Data presented is illustrative and based on findings in a rat model. Further research is required to establish quantitative effects on human dermal microvasculature.

Experimental Protocols

To quantitatively assess the vasodilatory effects of carpronium chloride on human dermal microvasculature, a robust and standardized experimental protocol is essential. The following proposed methodology is based on established techniques for measuring cutaneous blood flow, such as Laser Doppler Flowmetry (LDF).[3]

Proposed Protocol: Measurement of Carpronium Chloride-Induced Dermal Vasodilation using Laser Doppler Flowmetry

Objective: To quantify the change in cutaneous blood flow in response to the topical application of carpronium chloride solution.

Materials:

-

Carpronium chloride solution (e.g., 5%)

-

Vehicle control solution (placebo)

-

Laser Doppler Flowmetry (LDF) system with a probe

-

Double-sided adhesive rings for probe attachment

-

Skin thermometer

-

Blood pressure monitor

-

Healthy human volunteers

Procedure:

-

Subject Acclimatization: Subjects rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C) to achieve hemodynamic stability.

-

Site Selection and Preparation: Two test sites are marked on the volar aspect of the forearm. The skin is cleaned with a sterile wipe and allowed to dry.

-

Baseline Measurement: LDF probes are attached to the marked sites using adhesive rings. Baseline cutaneous blood flow (in arbitrary perfusion units, APU), skin temperature, and systemic blood pressure are recorded for 5-10 minutes.

-

Topical Application: A standardized volume (e.g., 20 µL) of carpronium chloride solution is applied to one test site, and the vehicle control is applied to the second site.

-

Post-application Monitoring: Cutaneous blood flow is continuously monitored at both sites for a predefined period (e.g., 60 minutes). Skin temperature and systemic blood pressure are recorded at regular intervals.

-

Data Analysis: The change in cutaneous vascular conductance (CVC) is calculated as LDF signal (APU) / mean arterial pressure (mmHg). The percentage change in CVC from baseline is determined for both the carpronium chloride and vehicle-treated sites.

Logical Workflow for the Experimental Protocol

Caption: Experimental workflow for assessing carpronium chloride's vasodilatory effect.

Signaling Pathways of Vasodilation

Carpronium chloride is a cholinergic agonist, and its vasodilatory effects are primarily mediated through the activation of muscarinic acetylcholine receptors (mAChRs) on endothelial cells of the dermal microvasculature.

Endothelium-Dependent Vasodilation

The binding of carpronium chloride to M3 muscarinic receptors on endothelial cells initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.

References

- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]

- 2. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Carpronium Chloride for Alopecia Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride, a topical agent, has emerged as a therapeutic candidate for various forms of alopecia, including alopecia areata and androgenetic alopecia.[1] Its mechanism of action, primarily centered on local vasodilation and stimulation of hair follicles, has prompted early-stage research to elucidate its efficacy and underlying molecular pathways.[1] This technical guide provides a comprehensive overview of the current understanding of carpronium chloride in the context of alopecia treatment, with a focus on its mechanism of action, experimental protocols for evaluation, and a summary of the type of quantitative data sought in clinical and preclinical studies.

Mechanism of Action

Carpronium chloride's therapeutic effects in alopecia are believed to be multifactorial, involving vasodilation, cholinergic stimulation, and potential modulation of local signaling pathways.

1. Vasodilation and Increased Microcirculation:

Carpronium chloride is a potent vasodilator, meaning it widens blood vessels.[1][2] This action increases blood flow to the scalp, which is crucial for delivering essential nutrients and oxygen to the hair follicles, thereby creating a more favorable environment for hair growth.[1] Preclinical studies using intravital videomicroscopy on rat mesentery have demonstrated that topical application of carpronium chloride leads to arteriolar vasodilation and an increase in blood flow without affecting systemic blood pressure.[2]

2. Cholinergic System Stimulation:

Carpronium chloride is a cholinergic agonist, structurally similar to the neurotransmitter acetylcholine.[3] The cholinergic system plays a role in the regulation of the hair growth cycle.[4][5] Research suggests that dermal papilla cells, which are crucial for hair follicle development and growth, express cholinergic receptors.[4][5] By stimulating these receptors, carpronium chloride may influence the hair cycle, potentially prolonging the anagen (growth) phase. One proposed mechanism involves the activation of M4 muscarinic acetylcholine receptors in dermal papilla cells, which in turn can trigger downstream signaling pathways like Wnt/β-catenin, known to be essential for hair follicle regeneration.[4][6]

3. Involvement of Nitric Oxide and Prostaglandin Pathways:

The vasodilatory effects of carpronium chloride are likely mediated, at least in part, by the nitric oxide (NO) and prostaglandin signaling pathways.[1] In the context of hair follicles, dermal papilla cells can produce NO, which acts as a signaling molecule involved in regulating hair follicle activity.[7][8] Cholinergic stimulation can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and subsequent vasodilation. Prostaglandins, another class of signaling molecules, are also implicated in hair growth regulation, and it is plausible that carpronium chloride's activity intersects with these pathways.

Signaling Pathway Diagrams

Caption: Proposed signaling pathways of carpronium chloride in hair follicles.

Experimental Protocols

A critical aspect of evaluating the efficacy of any alopecia treatment is the use of standardized and reproducible experimental protocols. The phototrichogram is a widely accepted, non-invasive method for this purpose.

Phototrichogram for Assessing Hair Growth

Objective: To quantitatively measure changes in hair density, thickness, and the ratio of anagen (growing) to telogen (resting) hairs.

Materials:

-

High-resolution digital camera with a macro lens

-

Dermatoscope or other magnification device

-

Clippers or a specialized hair trimming device

-

Temporary hair dye (if necessary, for light-colored hair)

-

Image analysis software (e.g., TrichoScan)

-

Tattooing device with sterile, single-use needles (for long-term studies)

-

Topical antiseptic

-

Gauze and medical tape

Procedure:

-

Subject Selection and Baseline:

-

Recruit subjects with a confirmed diagnosis of alopecia (e.g., androgenetic alopecia, alopecia areata).

-

Select a target area of the scalp for analysis, typically a region with active hair loss. For long-term studies, a small, discreet tattoo can be applied to ensure the same area is evaluated at each visit.

-

-

Hair Clipping and Imaging (Day 0):

-

In the center of the target area, clip a small patch of hair (approximately 1-2 cm²) as close to the scalp as possible.

-

If the subject has light-colored hair, a temporary, dark hair dye may be applied to the clipped area to enhance contrast for imaging.

-

Using a high-resolution camera with a dermatoscope at a fixed magnification and distance, capture a baseline image of the clipped area. This image will be used to determine the total hair density.

-

-

Follow-up Imaging (Day 2 or 3):

-

After a set period (typically 48-72 hours), the subject returns for a second imaging session.

-

The same target area is re-imaged under identical conditions (magnification, lighting, and distance).

-

During this interval, anagen hairs will have grown and will be visibly longer than the telogen hairs, which do not grow.

-

-

Image Analysis:

-

The captured images are analyzed using specialized software.

-

Hair Density: The total number of hairs in the imaged area is counted from the baseline image (Day 0) and expressed as hairs per cm².

-

Anagen/Telogen Ratio: By comparing the images from Day 0 and Day 2/3, the software can differentiate between growing (anagen) and non-growing (telogen) hairs. The ratio of anagen to telogen hairs is then calculated.

-

Hair Thickness: The software can also measure the diameter of individual hair shafts.

-

-

Data Collection and Statistical Analysis:

-

The phototrichogram is repeated at specified intervals throughout the study (e.g., baseline, 3 months, 6 months).

-

Data on hair density, anagen/telogen ratio, and hair thickness are collected for both the treatment and placebo/control groups.

-

Statistical analyses (e.g., t-tests, ANOVA) are performed to determine the significance of any observed changes.

-

Quantitative Data Presentation

While early-stage research on carpronium chloride has been promising, publicly available, comprehensive quantitative data from large-scale, randomized controlled trials are limited. The following tables are presented as templates to illustrate the type of data that would be collected and analyzed in such studies to rigorously evaluate the efficacy of carpronium chloride for alopecia.

Table 1: Change in Hair Density (Hairs/cm²) from Baseline

| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | Change from Baseline at 6 Months (Mean ± SD) | p-value |

| Carpronium Chloride (X%) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table would summarize the primary efficacy endpoint of a clinical trial, demonstrating the change in the number of hairs per square centimeter in the target scalp area.

Table 2: Change in Anagen/Telogen Ratio from Baseline

| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | Change from Baseline at 6 Months (Mean ± SD) | p-value |

| Carpronium Chloride (X%) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is crucial for understanding the effect of the treatment on the hair growth cycle. A significant increase in the anagen/telogen ratio would indicate a positive therapeutic effect.

Table 3: Subjective Assessment of Hair Growth

| Assessment Category | Carpronium Chloride (X%) (n) | Placebo (n) | p-value |

| Greatly Improved | Data not available | Data not available | Data not available |

| Moderately Improved | Data not available | Data not available | |

| Slightly Improved | Data not available | Data not available | |

| No Change | Data not available | Data not available | |

| Worsened | Data not available | Data not available |

Note: This table would present the results of patient and/or investigator assessments of hair growth, providing valuable qualitative data to complement the quantitative measurements.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a clinical trial on alopecia treatment.

Conclusion

Early-stage research into carpronium chloride for the treatment of alopecia is grounded in its well-established vasodilatory and cholinergic properties. The proposed mechanisms of action, involving increased microcirculation and direct stimulation of hair follicle signaling pathways, provide a strong rationale for its therapeutic potential. However, to fully validate its efficacy and safety, rigorous, large-scale clinical trials employing standardized methodologies such as the phototrichogram are essential. The generation of robust quantitative data, as outlined in this guide, will be critical for advancing carpronium chloride through the drug development pipeline and potentially offering a new therapeutic option for individuals experiencing hair loss. Further research is also warranted to provide a more detailed map of the molecular signaling pathways involved, which could lead to the identification of new therapeutic targets and the development of even more effective treatments for alopecia.

References

- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]

- 2. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Nitric oxide in the human hair follicle: constitutive and dihydrotestosterone-induced nitric oxide synthase expression and NO production in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Pathways Modulated by Carpronium Chloride Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a topical therapeutic agent primarily indicated for the treatment of alopecia, including androgenetic alopecia and alopecia areata. Its clinical efficacy in promoting hair regrowth and improving scalp health is attributed to its multifaceted mechanism of action.[1] At its core, carpronium chloride functions as a vasodilator and a parasympathomimetic agent, specifically a muscarinic acetylcholine receptor (mAChR) agonist. This guide provides a comprehensive technical overview of the cellular pathways modulated by carpronium chloride, with a focus on its effects on dermal papilla cells (DPCs), the key regulators of hair follicle cycling and growth. While direct experimental evidence for some of carpronium chloride's specific downstream effects is still emerging, this document synthesizes the current understanding based on its known pharmacological actions and the established roles of the implicated signaling pathways in hair follicle biology.

Core Cellular Mechanisms of Carpronium Chloride

Carpronium chloride's primary mode of action is the stimulation of muscarinic acetylcholine receptors in the vicinity of hair follicles. This interaction is believed to initiate a cascade of downstream signaling events that collectively contribute to its therapeutic effects on hair growth. The key cellular pathways implicated in the action of carpronium chloride include:

-

Muscarinic Acetylcholine Receptor (mAChR) Signaling: As a muscarinic agonist, carpronium chloride directly activates mAChRs on the surface of dermal papilla cells. This initial binding event is the trigger for the subsequent intracellular signaling cascades.

-

Wnt/β-catenin Signaling Pathway: A critical pathway in hair follicle morphogenesis and the regulation of the hair growth cycle. Activation of this pathway is strongly associated with the promotion of the anagen (growth) phase of the hair cycle.

-

PI3K/AKT Signaling Pathway: This pathway is a key regulator of cell proliferation, survival, and metabolism. Its activation in dermal papilla cells is essential for maintaining their hair-inductive properties.

-

ERK/MEK Signaling Pathway: A component of the mitogen-activated protein kinase (MAPK) cascade, this pathway is involved in cell proliferation and differentiation, and its interplay with the PI3K/AKT pathway is crucial for hair follicle homeostasis.

-

Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: The vasodilatory effects of carpronium chloride are likely mediated, at least in part, through the stimulation of nitric oxide synthesis and the subsequent activation of the cGMP signaling cascade, leading to increased blood flow to the hair follicles.

-

Prostaglandin Synthesis: Carpronium chloride may also influence the local production of prostaglandins, such as prostaglandin E2 (PGE2), which are known to play a role in hair growth.

Data Presentation: Quantitative Insights into Modulated Pathways

While specific quantitative data for carpronium chloride's effects on intracellular signaling proteins are not extensively available in the public domain, the following table summarizes the expected modulations based on its mechanism as a muscarinic agonist and the known downstream effects in relevant cellular models. This table serves as a template for the types of quantitative data that would be generated in preclinical studies of carpronium chloride.

| Pathway Component | Expected Change upon Carpronium Chloride Exposure | Method of Quantification |

| Wnt/β-catenin Pathway | ||

| Nuclear β-catenin | Increase | Western Blot of nuclear fractions, Immunofluorescence |

| Phospho-GSK-3β (Ser9) | Increase | Western Blot |

| Axin2, LEF1 mRNA | Increase | qRT-PCR |

| PI3K/AKT Pathway | ||

| Phospho-AKT (Ser473) | Increase | Western Blot |

| Phospho-mTOR (Ser2448) | Increase | Western Blot |

| ERK/MEK Pathway | ||

| Phospho-ERK1/2 (Thr202/Tyr204) | Increase | Western Blot |

| NO/cGMP Pathway | ||

| Intracellular cGMP | Increase | cGMP enzyme immunoassay (EIA) |

| Cell Proliferation | ||

| DPC Proliferation Rate | Increase | MTT assay, BrdU incorporation assay |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by carpronium chloride.

Caption: Overview of Carpronium Chloride's Proposed Signaling Cascades.

Caption: Wnt/β-catenin Pathway Activation by Carpronium Chloride.

Caption: NO/cGMP Pathway and Vasodilation Mechanism.

Experimental Protocols

This section outlines detailed methodologies for key experiments that can be employed to investigate the cellular effects of carpronium chloride.

Dermal Papilla Cell Culture and Proliferation Assays

-

Cell Culture:

-

Isolate human dermal papilla cells (hDPCs) from scalp skin samples.

-

Culture hDPCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and basic fibroblast growth factor (bFGF).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay for Cell Viability/Proliferation:

-

Seed hDPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of carpronium chloride for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

BrdU Incorporation Assay for DNA Synthesis:

-

Seed and treat hDPCs as described for the MTT assay.

-

Four hours prior to the end of the treatment period, add 10 µM BrdU to each well.

-

Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.

-

Quantify the percentage of BrdU-positive cells by fluorescence microscopy or a plate-based colorimetric assay.

-

Western Blot Analysis for Signaling Pathway Activation

-

Seed hDPCs in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with carpronium chloride at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, GSK-3β, and β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Wnt/β-catenin Signaling Pathway Activation Assays

-

TOP/FOP Flash Luciferase Reporter Assay:

-

Co-transfect hDPCs with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

-

After 24 hours, treat the cells with carpronium chloride.

-

After the desired treatment duration, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

-

-

Immunofluorescence for β-catenin Nuclear Translocation:

-

Grow hDPCs on glass coverslips and treat with carpronium chloride.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

-

Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of β-catenin using fluorescence microscopy and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[2][3][4]

-

Nitric Oxide (NO) and cGMP Measurement

-

Griess Assay for Nitrite (a stable metabolite of NO):

-

Culture hDPCs or co-cultures with endothelial cells and treat with carpronium chloride.

-

Collect the cell culture supernatant at different time points.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

-

-

cGMP Enzyme Immunoassay (EIA):

-

Treat cells with carpronium chloride in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Lyse the cells and measure the intracellular cGMP concentration using a competitive EIA kit according to the manufacturer's instructions.

-

Conclusion

Carpronium chloride exerts its hair growth-promoting effects through a complex interplay of cellular signaling pathways. Its primary action as a muscarinic agonist in dermal papilla cells is believed to trigger the activation of the Wnt/β-catenin, PI3K/AKT, and ERK/MEK pathways, which are central to hair follicle proliferation and the maintenance of the anagen phase. Concurrently, its vasodilatory effects, likely mediated by the NO/cGMP pathway, improve the microcirculation of the scalp, ensuring an adequate supply of nutrients to the hair follicles. While further research is needed to fully elucidate the direct molecular interactions and provide comprehensive quantitative data, this guide offers a robust framework for understanding the cellular and molecular mechanisms underlying the therapeutic efficacy of carpronium chloride in the treatment of alopecia. The provided experimental protocols serve as a foundation for future investigations aimed at further characterizing the pharmacological profile of this important therapeutic agent.

References

- 1. SOX18 Promotes the Proliferation of Dermal Papilla Cells via the Wnt/β-Catenin Signaling Pathway | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppression Of β-catenin Nuclear Translocation By CGP57380 Decelerates Poor Progression And Potentiates Radiation-Induced Apoptosis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Utilizing Carpronium Chloride in Androgenetic Alopecia Research

Introduction

Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles.[1][2] Current therapeutic strategies often aim to modulate hormonal pathways, improve microcirculation, or stimulate follicular activity.[1][3] Carpronium chloride is a topical agent primarily utilized for alopecia areata and androgenetic alopecia.[4] Its principal mechanism of action is vasodilation, which enhances local blood circulation to the hair follicles, thereby increasing the supply of essential nutrients and oxygen required for hair growth.[4][5] These application notes provide an overview of carpronium chloride's mechanism, relevant signaling pathways, and detailed protocols for its investigation in AGA studies.

Mechanism of Action and Signaling Pathways

Carpronium chloride functions as a vasodilator, directly acting on the vascular smooth muscle in the microcirculation to increase blood flow.[4][5] This improved perfusion is critical for nourishing hair follicles and creating an environment conducive to growth.[4] The compound is believed to interact with the prostaglandin and nitric oxide pathways, which are significant in regulating blood vessel dilation.[4] By improving the metabolic environment of the hair follicle, carpronium chloride may help prolong the anagen (growth) phase of the hair cycle and support the health of dermal papilla cells (DPCs), which are crucial for regulating hair growth.[4][6]

Quantitative Data in Androgenetic Alopecia Studies

While carpronium chloride has a history of clinical use, particularly in Japan, specific quantitative data from large-scale, controlled clinical trials is not extensively detailed in the provided search results.[7] Research on AGA therapies typically measures several key endpoints to determine efficacy. The following table summarizes the common quantitative metrics used in such studies, providing a framework for evaluating carpronium chloride.

| Parameter | Metric | Description | Common Assessment Method(s) |

| Hair Density | Hairs/cm² | The number of total hairs within a defined scalp area. An increase indicates effective treatment. | Phototrichogram, Manual Counting |

| Hair Thickness | Micrometers (µm) | The diameter of individual hair shafts. An increase signifies a reversal of follicle miniaturization. | Phototrichogram, Trichoscan® |

| Anagen/Telogen Ratio | Ratio (A:T) | The ratio of hairs in the growth phase (anagen) to those in the resting phase (telogen). A higher ratio is favorable. | Trichogram, Phototrichogram |

| Hair Growth Rate | mm/day | The speed at which hair grows in a specific area. | Hair Pluck Test, TrichoScan® |

| Patient Assessment | Score/Scale | Subjective evaluation of hair growth, coverage, and satisfaction by the patient. | Self-Assessment Questionnaires |

| Investigator Assessment | Score/Scale | Objective evaluation by a clinician based on standardized photographic analysis. | Global Photographic Assessment |

Experimental Protocols

Protocol 1: In Vitro Assessment of Carpronium Chloride on Human Follicle Dermal Papilla Cells (HFDPCs)

This protocol outlines a method to evaluate the direct effects of carpronium chloride on the proliferation and survival of HFDPCs, which are key regulators of hair follicle cycling.

Objective: To determine if carpronium chloride promotes the viability and proliferation of HFDPCs in vitro.

Materials:

-

Human Follicle Dermal Papilla Cells (HFDPCs)

-

Dermal Cell Basal Medium supplemented with growth factors

-

Carpronium Chloride (analytical grade)

-

Vehicle control (e.g., DMSO or sterile PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Western Blotting reagents and antibodies (for p-ERK, p-Akt, Bcl-2, Bax, and loading control like GAPDH)

Methodology:

-

Cell Culture:

-

Culture HFDPCs in supplemented Dermal Cell Basal Medium at 37°C in a 5% CO₂ incubator.

-

Subculture cells upon reaching 80-90% confluency. Use cells from passages 3-6 for experiments to ensure stability.

-

-

Cell Viability (MTT Assay):

-

Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of carpronium chloride (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the culture medium.

-